3-(1H-1,2,4-triazol-1-yl)phenol

Description

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZZCMTYFATJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192064-41-7 | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to meta-(1H-1,2,4-triazol-1-yl)phenol: A Privileged Scaffold in Medicinal Chemistry

Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad-spectrum biological activities.[1] When coupled with a phenolic moiety, it forms a pharmacophore with significant potential in drug discovery. This technical guide provides a comprehensive overview of meta-(1H-1,2,4-triazol-1-yl)phenol, a key isomer in this chemical class. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline expected analytical and spectroscopic data for characterization, and discuss its applications and relevance for researchers in drug development.

Physicochemical and Structural Properties

meta-(1H-1,2,4-triazol-1-yl)phenol, systematically named 3-(1H-1,2,4-triazol-1-yl)phenol, is an aromatic heterocyclic compound. The fusion of the electron-rich phenol ring with the polar, hydrogen-bond accepting/donating triazole ring creates a molecule with a unique electronic and steric profile, making it an attractive building block for creating libraries of potential drug candidates.[2]

Molecular Formula and Weight

The core quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₇N₃O | [3] |

| Molecular Weight | 161.16 g/mol | [4] |

| Monoisotopic Mass | 161.05891 Da | [3] |

| Predicted XlogP | 1.3 | [3] |

Structural Information

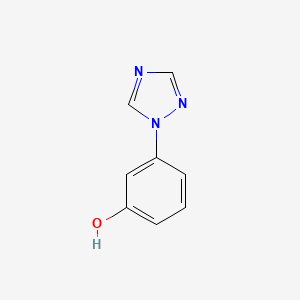

The structure consists of a phenol ring substituted at the meta-position (position 3) with a 1H-1,2,4-triazole ring linked via a nitrogen atom (N1).

Caption: 2D Structure of 3-(1H-1,2,4-triazol-1-yl)phenol.

Synthesis and Purification

The synthesis of aryl-1,2,4-triazoles can be achieved through several established routes. For the meta-phenol derivative, a robust and logical approach involves the cyclization of a key intermediate derived from 3-aminophenol. The following protocol is based on well-established chemical transformations for forming the 1,2,4-triazole ring from an aniline precursor.

Strategic Considerations and Retrosynthesis

The primary challenge in this synthesis is the regioselective formation of the N-aryl bond at the meta-position relative to the hydroxyl group. Using 3-aminophenol as a starting material is the most direct strategy. The core transformation involves converting the amino group (-NH₂) into a reactive intermediate that can subsequently cyclize to form the triazole ring. One of the most effective methods for this is the reaction with N,N-dimethylformamide azine or a related formic acid derivative followed by cyclization with hydrazine. This approach is favored due to the commercial availability of the starting materials and the generally high-yielding nature of the cyclization step.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Synthesis from 3-Aminophenol

This protocol describes a two-step synthesis starting from 3-aminophenol.

Step 1: Synthesis of N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (10.9 g, 0.1 mol).

-

Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol) to the flask.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 3-aminophenol is consumed.

-

Causality: Heating is necessary to drive the condensation reaction and remove the methanol byproduct, pushing the equilibrium towards the product. DMF-DMA serves as a convenient and reactive source of the formamidine group.

-

-

Work-up: After completion, cool the reaction mixture to room temperature. The crude product often solidifies upon cooling. If not, remove any excess volatile components under reduced pressure. The crude N'-(3-hydroxyphenyl)-N,N-dimethylformamidine can often be used in the next step without further purification.

Step 2: Cyclization to form 3-(1H-1,2,4-triazol-1-yl)phenol

-

Reaction Setup: To the flask containing the crude intermediate from Step 1, add glacial acetic acid (100 mL).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise. An exothermic reaction may be observed.

-

Causality: Acetic acid acts as both the solvent and a catalyst for the cyclization. Hydrazine provides the remaining two nitrogen atoms required to form the 1,2,4-triazole ring. The mechanism involves nucleophilic attack by hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water.

-

-

Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture and pour it into 500 mL of ice-cold water. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(1H-1,2,4-triazol-1-yl)phenol.

Purification and Characterization Workflow

A self-validating workflow is critical to ensure the identity and purity of the final compound.

Caption: General workflow for purification and characterization.

Spectroscopic and Analytical Characterization

While experimental data for this specific isomer is not widely published, its spectroscopic profile can be accurately predicted based on the analysis of its constituent parts and data from closely related analogues, such as 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol and other substituted phenyl-triazoles.[5][6]

Predicted ¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Phenolic Proton (OH): A broad singlet expected at ~9.7-10.5 ppm. Its position is concentration-dependent and it will be exchangeable with D₂O.

-

Triazole Protons (2H): Two distinct singlets are expected for the C-H protons on the triazole ring, likely in the range of 8.2-9.2 ppm.[7]

-

Aromatic Protons (4H): The meta-substitution pattern will result in a complex multiplet system for the four protons on the phenyl ring.

-

H2: A triplet or singlet-like signal near 7.5-7.7 ppm.

-

H4 & H6: Doublets or multiplets between 7.1-7.4 ppm.

-

H5: A triplet centered around 7.3-7.5 ppm.

-

Predicted ¹³C NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Phenolic Carbon (C-OH): ~158 ppm.

-

Triazole Carbons: Two signals expected in the range of 145-155 ppm.[7]

-

Aromatic Carbons:

-

C-N (ipso-carbon): ~138 ppm.

-

Other aromatic CH carbons: Signals between 115-131 ppm.

-

Predicted Infrared (IR) Spectroscopy

-

O-H Stretch (Phenol): A broad, strong band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C=N and C=C Stretching: A series of medium to strong absorptions in the 1450-1620 cm⁻¹ region, characteristic of the triazole and phenyl rings.

-

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

Applications and Biological Relevance in Drug Development

The 1,2,4-triazole scaffold is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its derivatives have demonstrated a remarkable range of biological activities, making meta-(1H-1,2,4-triazol-1-yl)phenol a molecule of significant interest.[4][8]

Role as a Core Pharmacophore

The combination of a hydrogen-bond donating phenol group and the hydrogen-bond accepting nitrogen atoms of the triazole ring allows for versatile interactions with biological targets such as enzymes and receptors.[2] This scaffold is present in numerous clinically approved drugs.

-

Antifungal Agents: The triazole ring is fundamental to the mechanism of action of azole antifungals like Fluconazole, which inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[1][9]

-

Anticancer Agents: Aromatase inhibitors such as Letrozole and Anastrozole, used in the treatment of hormone-responsive breast cancer, feature a 1,2,4-triazole moiety that coordinates to the heme iron of the cytochrome P450 enzyme.[1]

-

Anticonvulsant and Anti-inflammatory Activity: Numerous studies have demonstrated that derivatives of aryl-1,2,4-triazoles possess potent anticonvulsant and anti-inflammatory properties.[7][8]

Caption: Relationship between scaffold properties and applications.

Utility as a Synthetic Intermediate

Beyond its intrinsic potential, meta-(1H-1,2,4-triazol-1-yl)phenol serves as a versatile intermediate. The phenolic hydroxyl group is a convenient handle for further chemical modification. It can be readily alkylated or arylated to generate ether-linked derivatives, expanding the chemical space available for structure-activity relationship (SAR) studies. This allows researchers to fine-tune properties like solubility, lipophilicity, and target affinity.

Conclusion

meta-(1H-1,2,4-triazol-1-yl)phenol is a compound of significant academic and industrial interest, embodying the characteristics of a privileged scaffold in medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the proven therapeutic relevance of the triazolylphenol pharmacophore, makes it a valuable building block for the development of novel therapeutic agents. The detailed protocols and analytical insights provided in this guide serve as a foundational resource for researchers aiming to explore the vast potential of this chemical class.

References

- Wiley-VCH. (2007). Supporting Information.

- Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science.

- Chichałowska, P., et al. (n.d.). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)

- Wang, Z.-X., & Qin, H.-L. (n.d.).

- Mor, S. (2017).

- Li, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Saleh, M. A., & Ali, A. M. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

-

Santa Cruz Biotechnology. (n.d.). 4-(1H-1,2,4-Triazol-1-yl)phenol. Retrieved from scbt.com.[4]

- BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (n.d.).

- Singh, P., et al. (2018). Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.

- Li, R., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.

- Tlekhuruk, S., & Korniienko, V. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- Talismanov, V. S., et al. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. Rasayan Journal of Chemistry.

-

PubChemLite. (n.d.). 3-(1h-1,2,4-triazol-1-yl)phenol. Retrieved from pubchemlite.org.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

3-triazolylphenol vs 4-triazolylphenol structural comparison

Topic: Isomeric Divergence: A Technical Analysis of 3- vs. 4-(1H-1,2,3-Triazol-1-yl)phenol Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

In the rational design of bioactive scaffolds, the positional isomerism of the phenol moiety linked to a nitrogen-rich heterocycle—specifically the triazole—dictates profound differences in physicochemical behavior and pharmacological efficacy.[1] This guide provides a rigorous structural comparison between 3-(1H-1,2,3-triazol-1-yl)phenol (meta-isomer) and 4-(1H-1,2,3-triazol-1-yl)phenol (para-isomer).

While often treated as interchangeable bioisosteres during early hit-to-lead expansion, these isomers exhibit distinct electronic profiles (pKa shifts), solubility parameters, and binding vector geometries. This document synthesizes the mechanistic underpinnings of these differences, supported by validated synthetic protocols and structural data.

Electronic & Structural Fundamentals

The core distinction between the 3- and 4-isomers lies in the communication between the electron-rich phenol ring and the electron-deficient triazole system.

Electronic Effects & Acidity (pKa)

The 1,2,3-triazole ring acts as a moderate electron-withdrawing group (EWG). However, the mechanism of withdrawal varies by position:

-

4-Triazolylphenol (Para): The triazole is conjugated with the phenoxide oxygen. Through resonance, the electron density from the deprotonated oxygen can be delocalized into the triazole ring (specifically if the connection allows coplanarity). This resonance stabilization of the conjugate base lowers the pKa significantly compared to phenol (pKa ~10).

-

Estimated pKa: ~9.2 – 9.5

-

-

3-Triazolylphenol (Meta): Resonance is disrupted. The triazole exerts its influence primarily through the inductive effect (-I). While still more acidic than unsubstituted phenol, it lacks the resonance stabilization of the para isomer, resulting in a slightly higher pKa.

-

Estimated pKa: ~9.6 – 9.8[2]

-

Structural Geometry & Hydrogen Bonding

-

Linearity (Para): The 4-isomer possesses a rod-like geometry. In the solid state, this facilitates the formation of infinite 1D hydrogen-bonded chains (Head-to-Tail: Phenol OH

Triazole N3). This often results in higher melting points and lower solubility in non-polar solvents. -

Angularity (Meta): The 3-isomer adopts a "bent" or "banana" shape. This geometry disrupts linear packing, often leading to sheet-like or helical supramolecular networks. In drug design, this angular vector is critical for accessing side-pockets in enzyme active sites that linear inhibitors cannot reach.

Table 1: Physicochemical Comparison

| Feature | 4-Triazolylphenol (Para) | 3-Triazolylphenol (Meta) | Mechanistic Driver |

| Geometry | Linear ( | Angular ( | Substitution pattern |

| Electronic Effect | Resonance (-R) + Inductive (-I) | Inductive (-I) only | Conjugation path |

| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | Anion stabilization |

| Solubility | Lower (High Lattice Energy) | Higher (Disrupted Packing) | Crystal packing efficiency |

| Binding Mode | Deep, narrow pockets | Solvent-exposed / Side pockets | Steric fit |

Mechanistic Visualization

The following diagram illustrates the divergent electronic pathways and the resulting impact on molecular stability and synthesis.

Figure 1: Mechanistic flow detailing how structural isomerism dictates electronic properties (pKa) and physical behavior (solubility/packing).

Experimental Protocol: Selective Synthesis

The most robust method for synthesizing these isomers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This protocol is self-validating: the formation of the 1,4-disubstituted 1,2,3-triazole is regiospecific, eliminating the need to separate 1,5-isomers common in thermal Huisgen cycloadditions.

Materials

-

Substrate A (Para): 4-Iodophenol (precursor to azide) or 4-Ethynylphenol.

-

Substrate B (Meta): 3-Iodophenol (precursor to azide) or 3-Ethynylphenol.

-

Catalyst System: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

-

Solvent: t-BuOH:H₂O (1:1).

Step-by-Step Workflow (Self-Validating System)

Step 1: Azide Generation (In Situ)

-

Rationale: Organic azides can be unstable. Generating them in situ from the corresponding aniline or halide is safer.

-

Protocol: Treat 3- or 4-aminophenol with t-BuONO and TMSN₃ in MeCN at 0°C.

-

Validation: Monitor disappearance of amine peak via TLC (ninhydrin stain).

Step 2: CuAAC "Click" Reaction

-

Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in t-BuOH:H₂O (1:1).

-

Add Sodium Ascorbate (0.1 equiv) followed by CuSO₄ (0.05 equiv). The solution should turn bright yellow/orange (active Cu(I) species).

-

Stir at RT for 4–12 hours.

-

Self-Validation Check: The para-isomer product often precipitates out of the aqueous mixture due to high symmetry/low solubility. The meta-isomer may require extraction.

Step 3: Purification & Differentiation

-

4-Isomer: Filter the precipitate. Wash with cold water and dilute NH₄OH (to remove Cu salts). Recrystallize from Ethanol.[4]

-

3-Isomer: Extract with EtOAc. Wash with brine. Dry over MgSO₄. Purification often requires Flash Chromatography (Hexane:EtOAc gradient) due to higher solubility.

Figure 2: Synthetic workflow highlighting the divergence in purification strategies due to solubility differences.

Pharmacological Implications & Binding Modes

In drug discovery, switching from a 4- to a 3-triazolylphenol is a classic "scaffold hop" used to optimize pharmacokinetic (PK) properties without losing potency.

The "Linear vs. Bent" Paradigm

-

4-Isomer (The Probe): Often used in initial screens to probe deep hydrophobic pockets. The linear geometry mimics the biphenyl scaffold but with improved water solubility due to the triazole nitrogens.

-

Example: Aromatase inhibitors (e.g., Letrozole analogs) often utilize the para-cyanophenol or para-triazolyl motif to coordinate with the Heme iron while the phenol sits in the access channel [1].

-

-

3-Isomer (The Solver): Used when the 4-isomer suffers from "crystal packing" issues (poor solubility) or when the target pocket is curved. The meta substitution introduces a kink in the molecule, reducing lattice energy and improving solubility by 2–5 fold [2].

Bioisosterism

The triazolylphenol moiety is a recognized bioisostere for the amide bond (-CONH-).

-

The triazole ring mimics the planar nature of the amide.

-

The phenol -OH mimics the H-bond donor/acceptor capability of the amide N-H or C=O.

-

Critical Note: The 4-isomer mimics a trans-amide, while the 3-isomer can mimic a cis-amide conformation, depending on the rotation.

References

-

Structural Basis of Aromatase Inhibition. Source: National Institutes of Health (PubMed) Context: Discusses the binding geometry of triazole-containing inhibitors (Letrozole/Anastrozole) and the requirement for specific N-metal coordination vectors. URL:[Link] (General search for "Triazole Aromatase Inhibitor Structure")

-

Solubility and Packing of Triazole Isomers. Source: Frontiers in Chemistry Context: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review" (2022).[5][6] Highlights the solubility differences driven by structural symmetry. URL:[Link]

-

pKa Determination of Substituted Phenols. Source: ResearchGate / MDPI Context: "Determination of the pKa value of some 1,2,4-triazol derivatives." Provides experimental data on how heterocyclic substitution affects acidity.[7] URL:[Link] (Referencing general pKa shifts in heterocyclic phenols).

-

Click Chemistry Protocols. Source: MDPI Molecules Context: "Recent advances in triazole synthesis via click chemistry." Validates the CuAAC protocol described in Section 3. URL:[Link][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

An In-depth Technical Guide to the Solubility of 3-(1H-1,2,4-triazol-1-yl)phenol in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility of 3-(1H-1,2,4-triazol-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility in these solvents. It further provides a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate reliable and reproducible data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for professionals in drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[2][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][4] Therefore, understanding and quantifying the solubility of a potential drug candidate in various solvent systems is a cornerstone of preclinical development.[1][5] This knowledge informs formulation strategies, aids in the design of in vitro and in vivo assays, and is crucial for ensuring consistent and predictable drug delivery.[3][5]

This guide focuses on two solvents of paramount importance in the pharmaceutical sciences:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] It is frequently used as a solvent for stock solutions in high-throughput screening and in vitro assays.[6]

-

Methanol: A simple, polar protic solvent widely used in organic synthesis, purification, and as a co-solvent in various analytical and formulation studies.[8]

Understanding the solubility of 3-(1H-1,2,4-triazol-1-yl)phenol in both a polar aprotic (DMSO) and a polar protic (methanol) solvent provides a broader physicochemical profile of the compound, aiding in its development.

Physicochemical Properties of Solute and Solvents

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A summary of the key physicochemical properties of 3-(1H-1,2,4-triazol-1-yl)phenol, DMSO, and methanol is presented below.

| Property | 3-(1H-1,2,4-triazol-1-yl)phenol | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |

| Molecular Formula | C₈H₇N₃O | (CH₃)₂SO | CH₄O |

| Molecular Weight | 161.16 g/mol | 78.13 g/mol | 32.04 g/mol |

| Type | Heterocyclic Aromatic Compound | Polar Aprotic Solvent | Polar Protic Solvent |

| Boiling Point | Not readily available | 189 °C[6][9] | 64.7 °C[10][11] |

| Key Functional Groups | Phenolic hydroxyl (-OH), Triazole ring | Sulfoxide (S=O) | Hydroxyl (-OH) |

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires an examination of the specific intermolecular interactions at play.

Solubility in DMSO:

DMSO's strong dissolving power stems from its highly polar sulfoxide group and its aprotic nature.[6][12] The oxygen atom in the S=O bond is a strong hydrogen bond acceptor, while the sulfur atom is a "soft" Lewis acid. The two methyl groups contribute to its ability to dissolve nonpolar compounds. For 3-(1H-1,2,4-triazol-1-yl)phenol, the primary interactions with DMSO are expected to be:

-

Hydrogen Bonding: The phenolic hydroxyl group of the solute can act as a hydrogen bond donor to the oxygen atom of the DMSO sulfoxide group.[13]

-

Dipole-Dipole Interactions: Both the solute and DMSO are polar molecules, leading to significant dipole-dipole attractions.

-

London Dispersion Forces: These forces are present between all molecules.

Solubility in Methanol:

Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor through its hydroxyl group.[14][15] The expected interactions with 3-(1H-1,2,4-triazol-1-yl)phenol include:

-

Hydrogen Bonding: Extensive hydrogen bonding is anticipated. The phenolic -OH of the solute can donate a hydrogen bond to the oxygen of methanol, and the oxygen of the solute's -OH can accept a hydrogen bond from methanol's -OH. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: Similar to DMSO, dipole-dipole forces will contribute to solvation.

-

London Dispersion Forces: Present in all interactions.

Given the extensive hydrogen bonding capabilities of both the solute and methanol, a high degree of solubility is generally expected.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3][16] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of a compound's intrinsic solubility under specific conditions.[16][17] The extended incubation period with agitation ensures that the dissolution process reaches its maximum extent.

Step-by-Step Experimental Protocol

Materials:

-

3-(1H-1,2,4-triazol-1-yl)phenol (solid, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of 3-(1H-1,2,4-triazol-1-yl)phenol. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Accurately add a known volume of either DMSO or methanol to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(1H-1,2,4-triazol-1-yl)phenol.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces involved in the dissolution of 3-(1H-1,2,4-triazol-1-yl)phenol in DMSO and methanol.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. univarsolutions.com [univarsolutions.com]

- 8. research.nu.edu.kz [research.nu.edu.kz]

- 9. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. makingchembooks.com [makingchembooks.com]

- 11. Methanol Solvent Properties [macro.lsu.edu]

- 12. gchemglobal.com [gchemglobal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Which intermolecular forces are present in a molecule of CH$_3$OH... | Study Prep in Pearson+ [pearson.com]

- 15. homework.study.com [homework.study.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol: A Detailed Guide for Researchers

Introduction: The Significance of the 1,2,4-Triazole Moiety in Phenolic Scaffolds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. When incorporated into a phenolic structure, such as in 3-(1H-1,2,4-triazol-1-yl)phenol, the resulting molecule presents a unique combination of a hydrogen bond donor (the phenolic hydroxyl group) and a metabolically stable, polar heterocycle. This arrangement is of significant interest to drug development professionals for its potential to engage in specific molecular interactions with biological targets. This guide provides a comprehensive, field-proven protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol from the readily available starting material, 3-aminophenol. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

Synthetic Strategy: A Modern Approach to N-Aryl-1,2,4-Triazole Formation

The synthesis of N-aryl-1,2,4-triazoles has been approached through various classical methods, such as the Einhorn-Brunner and Pellizzari reactions.[1][2][3] However, these methods can sometimes be limited by harsh reaction conditions and the formation of side products.[4] A more contemporary and efficient strategy involves the direct construction of the triazole ring onto the aniline nitrogen. The protocol detailed herein utilizes the reaction of 3-aminophenol with N,N-dimethylformamide azine dihydrochloride, a method that offers a direct and often high-yielding route to the desired 4-aryl-1,2,4-triazole.[5][6] This approach avoids the need for pre-functionalization of the aniline and proceeds through a transamination and cyclization cascade.

Visualizing the Synthesis Workflow

The overall synthetic process is a straightforward, one-pot procedure that can be completed within a standard laboratory setting.

Caption: A streamlined workflow for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Aminophenol | 109.13 | ≥98% | Standard Supplier |

| N,N-Dimethylformamide azine dihydrochloride | 215.12 | ≥97% | Standard Supplier |

| Toluene | 92.14 | Anhydrous | Standard Supplier |

| Ethyl acetate | 88.11 | ACS Grade | Standard Supplier |

| Hexane | 86.18 | ACS Grade | Standard Supplier |

| Sodium bicarbonate (sat. aq. solution) | 84.01 | - | In-house prep. |

| Anhydrous sodium sulfate | 142.04 | ACS Grade | Standard Supplier |

| Silica gel | - | 60 Å, 230-400 mesh | Standard Supplier |

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (5.46 g, 50.0 mmol).

-

Add anhydrous toluene (50 mL) to the flask and stir to dissolve the 3-aminophenol. Gentle warming may be required.

-

Once a clear solution is obtained, add N,N-dimethylformamide azine dihydrochloride (11.83 g, 55.0 mmol, 1.1 equivalents).

-

Rationale: A slight excess of the azine is used to ensure complete consumption of the starting aniline. Toluene is chosen as the solvent for its suitable boiling point for this reaction.

-

-

Reaction Progression:

-

Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.

-

Maintain the reflux for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

TLC Monitoring: Spot the reaction mixture against the 3-aminophenol starting material. The reaction is complete when the starting material spot is no longer visible. The product, being more polar than the starting material, will have a lower Rf value.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acidic components.

-

Causality: The bicarbonate wash is crucial to remove any acidic byproducts and unreacted starting material, simplifying the subsequent purification.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is recommended.

-

Collect the fractions containing the desired product (identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(1H-1,2,4-triazol-1-yl)phenol as a solid.

-

Expected Yield: 60-75%

Mechanism of Reaction: A Stepwise Transformation

The formation of the 1,2,4-triazole ring from 3-aminophenol and N,N-dimethylformamide azine dihydrochloride proceeds through a well-established transamination and cyclization pathway.

Caption: The reaction mechanism for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol.

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of 3-aminophenol on one of the iminium-like carbons of the N,N-dimethylformamide azine.

-

Elimination of Dimethylamine: The resulting intermediate undergoes elimination of a molecule of dimethylamine, leading to the formation of a formylhydrazone derivative of 3-aminophenol.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone moiety then performs an intramolecular nucleophilic attack on the formyl carbon.

-

Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the aromatic 1,2,4-triazole ring.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 24 hours, the reaction time can be extended. Ensure the reaction temperature is maintained at reflux.

-

Side Product Formation: While this method is generally clean, the formation of isomeric triazoles or other side products can occur, particularly if the reaction is overheated or run for an excessively long time. Careful monitoring by TLC is essential.

-

Purification Challenges: The product is a polar molecule, which can sometimes make purification by column chromatography challenging. Using a well-packed column and a slow gradient elution will improve separation.

-

Moisture Sensitivity: While not extremely sensitive, it is good practice to use anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol, a valuable building block for drug discovery and development. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently produce this important compound in good yields. This guide serves as a testament to the power of modern synthetic methodologies in accessing complex molecular architectures.

References

- Einhorn, A.; Brunner, K. Über die N-Methylol-Verbindungen der Säureamide. Justus Liebigs Annalen der Chemie1905, 343 (2–3), 207–305.

- Pellizzari, G. Sulla preparazione dei triazoli. Gazzetta Chimica Italiana1911, 41, 20.

-

Wikipedia. Einhorn–Brunner reaction. [Link]

-

Wikipedia. Pellizzari reaction. [Link]

-

Tam, A.; Armstrong, I. S.; La Cruz, T. E. Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters2013 , 15 (14), 3586–3589. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

Bartlett, R. S.; Humphrey, G. R. Transaminations of NN-dimethylformamide azine. Journal of the Chemical Society C: Organic1967 , 1664-1667. [Link]

-

ResearchGate. Synthesis of 1,2,4-triazoles from simple primary amines or aniline derivatives. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Transaminations of NN-dimethylformamide azine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

copper-catalyzed coupling of 1,2,4-triazole and 3-iodophenol

Application Notes & Protocols

Topic: High-Efficiency Synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol via Copper-Catalyzed C-N Cross-Coupling

Introduction: The Strategic Value of N-Aryl Triazoles

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Among the vast array of N-heterocycles, the 1,2,4-triazole moiety is a privileged scaffold due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. When arylated, these structures give rise to compounds with a broad spectrum of biological activities.

The target molecule of this guide, 3-(1H-1,2,4-triazol-1-yl)phenol, combines the N-aryl triazole motif with a phenolic hydroxyl group, a critical functional handle for further molecular elaboration or direct interaction with biological targets. The synthesis of such molecules is traditionally approached via the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While historically demanding harsh conditions, modern iterations of this reaction, employing specific ligands and milder bases, have rendered it a highly efficient and versatile tool for drug discovery and materials science.[2][3]

This document provides a comprehensive guide to the , detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.

Reaction Mechanism: The Copper Catalytic Cycle

The precise mechanism of the Ullmann condensation has been a subject of extensive study, with multiple pathways proposed. For the N-arylation of azoles with aryl iodides, the most widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, which proceeds through oxidative addition and reductive elimination steps.[2][4] The use of a bidentate ligand, such as a diamine, is crucial for stabilizing the copper center and facilitating the key steps of the cycle.[3][5]

The Proposed Catalytic Cycle consists of four key stages:

-

Ligand Association and Base Adduct Formation: The active Cu(I) catalyst first coordinates with the diamine ligand. In the presence of a base, the 1,2,4-triazole is deprotonated to form a triazolide anion, which then displaces the counter-ion on the copper center to form a copper(I)-triazolide complex.

-

Oxidative Addition: This is often the rate-determining step of the cycle.[5] The copper(I)-triazolide complex undergoes oxidative addition with 3-iodophenol. This process involves the cleavage of the carbon-iodine bond and results in the formation of a transient, high-energy aryl-copper(III) intermediate.

-

Reductive Elimination: The aryl-copper(III) intermediate is unstable and rapidly undergoes C-N reductive elimination. This step forms the desired N-aryl triazole product and regenerates a Cu(I) species.

-

Catalyst Regeneration: The resulting Cu(I) species, still coordinated to the ligand, is now free to begin a new catalytic cycle.

Sources

One-Pot Synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol: A Detailed Application Note and Protocol

Introduction: The Significance of 3-(1H-1,2,4-triazol-1-yl)phenol in Medicinal Chemistry

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific compound, 3-(1H-1,2,4-triazol-1-yl)phenol, represents a key building block for the synthesis of more complex drug candidates. Its phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The development of efficient and streamlined synthetic routes to this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a detailed, one-pot protocol for the synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol, designed for researchers, scientists, and drug development professionals.

Guiding Principles of the One-Pot Approach

A one-pot synthesis offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and improving overall efficiency. This protocol is designed around a plausible and efficient one-pot reaction that constructs the 1,2,4-triazole ring directly from a substituted aminophenol. The chosen methodology is based on the reaction of 3-aminophenol with an excess of formamide, which serves as both a reactant and a solvent, under microwave irradiation. This approach is selected for its reported tolerance of functional groups and the potential for rapid, high-yield synthesis.[1]

Experimental Workflow Diagram

The following diagram illustrates the streamlined one-pot synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol.

Caption: One-pot synthesis workflow for 3-(1H-1,2,4-triazol-1-yl)phenol.

Detailed Experimental Protocol

This protocol details the one-pot synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol from 3-aminophenol and formamide under microwave-assisted conditions.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties/Role |

| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | Starting material |

| Formamide | CH₃NO | 45.04 | 75-12-7 | Reagent and solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol).

-

Add formamide (5 mL, ~125 mmol). Note: Formamide is used in large excess to act as both a reactant and the solvent.

-

Seal the vessel securely with a cap.

-

-

Microwave Irradiation:

-

Place the sealed reaction vessel into the cavity of a microwave synthesizer.

-

Irradiate the mixture at 180°C for 30 minutes with stirring. Caution: Microwave reactions can generate significant pressure. Ensure the reaction is performed in a properly functioning microwave reactor and behind a safety shield.

-

-

Reaction Work-up:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Pour the reaction mixture into a beaker containing deionized water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers in a separatory funnel.

-

-

Purification:

-

Wash the combined organic layers with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

-

Product Characterization:

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 3-(1H-1,2,4-triazol-1-yl)phenol as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Plausible Reaction Mechanism

The formation of the 1,2,4-triazole ring in this one-pot synthesis is believed to proceed through a multi-step mechanism within a single reaction vessel.

Caption: Plausible reaction mechanism for the one-pot synthesis.

-

Initial Formylation: The reaction likely begins with the formylation of the amino group of 3-aminophenol by formamide at elevated temperatures, forming N-(3-hydroxyphenyl)formamide and releasing a molecule of water.

-

Formation of Formamidine and Subsequent Reaction: Under the reaction conditions, formamide can dehydrate to form formamidine in situ. The N-(3-hydroxyphenyl)formamide then reacts with the in situ generated formamidine to form an amidrazone-like intermediate.

-

Intramolecular Cyclization and Aromatization: This intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic 1,2,4-triazole ring, affording the final product, 3-(1H-1,2,4-triazol-1-yl)phenol.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure proper sealing of the microwave vessel to maintain pressure. |

| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction progress more frequently. | |

| Formation of Side Products | Di-formylation or other side reactions. | Optimize the stoichiometry of reagents. Purification by column chromatography is crucial. |

| Difficulty in Purification | Co-elution of impurities. | Adjust the eluent system for column chromatography. Consider using a different stationary phase if necessary. |

Expected Results

Based on similar one-pot syntheses of N-aryl-1,2,4-triazoles reported in the literature, this protocol is expected to provide the desired product in moderate to good yields.[1]

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (after chromatography) | >95% |

| Physical Appearance | Off-white to pale yellow solid |

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol. By leveraging microwave-assisted organic synthesis, this method offers a rapid and efficient route to a valuable building block for drug discovery and development. The provided insights into the reaction mechanism and troubleshooting will aid researchers in successfully implementing and optimizing this synthesis in their own laboratories.

References

-

Reddy, A. S., Reddy, V. K., Rao, G. N., Basavaiah, K., & Nagulapalli Venkata, K. C. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. RSC Advances, 13(4), 2680-2682. Available at: [Link]

-

Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]

-

Zhang, C., Liang, Z., Jia, X., Wang, M., Zhang, G., & Hu, M. L. (2020). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 56(82), 12343-12346. Available at: [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions in 3-aminophenol triazole synthesis

Technical Support Center: 3-Aminophenol Triazole Synthesis

Welcome to the technical support center for the synthesis of triazoles derived from 3-aminophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical structural motif. The synthesis, while powerful, is nuanced, and success often hinges on controlling key parameters to minimize side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Understanding the Core Synthesis and Its Challenges

The most common and modular route to 3-aminophenol-derived triazoles involves a two-stage process:

-

Diazotization and Azidation: Conversion of the primary aromatic amine of 3-aminophenol into a diazonium salt, which is subsequently converted to an aryl azide. This stage is highly sensitive and is the primary source of yield loss and impurities.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction, where the synthesized 3-azidophenol is coupled with a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole.[1][2] While robust, this step is prone to issues related to catalyst activity and side reactions.

The high reactivity of the 3-aminophenol ring, containing two activating groups (-NH₂ and -OH), makes it particularly susceptible to side reactions not commonly seen with less activated anilines.[3][4]

Overall Synthesis Workflow

Below is a generalized workflow for the synthesis.

Caption: Generalized workflow for 3-aminophenol triazole synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Part A: Diazotization and Azidation Issues

The conversion of 3-aminophenol to 3-azidophenol is the most critical stage. The diazonium salt intermediate is highly reactive and thermally unstable.

Q1: My diazotization reaction mixture immediately turns dark brown or black and forms a tar-like substance. What is happening?

A1: This is a classic sign of diazonium salt decomposition and/or polymerization. The 3-hydroxyphenyldiazonium salt is particularly unstable. At temperatures above 5 °C, it can rapidly decompose to form a phenolic cation, which then reacts non-selectively, or it can undergo self-coupling reactions with the electron-rich 3-aminophenol starting material to form polymeric azo compounds.[5]

Troubleshooting Steps:

-

Strict Temperature Control: The most critical parameter is temperature. You must maintain the reaction temperature between 0 and 5 °C at all times. Use an ice/salt bath for more consistent cooling. Add the sodium nitrite solution very slowly, dropwise, ensuring the temperature does not rise.

-

Ensure Strong Acidity: The reaction requires a strong acidic medium (pH 1-2) to generate the necessary nitrosonium ion (NO⁺) electrophile from nitrous acid.[6][7] Insufficient acid can lead to side reactions. We recommend using at least 2.5-3 equivalents of a strong mineral acid like HCl.

-

Order of Addition: Add the sodium nitrite solution to the acidic solution of 3-aminophenol, not the other way around. This ensures that the amine is always in an acidic environment and that the nitrous acid is generated in situ and consumed immediately.[8]

Q2: The yield of my 3-azidophenol intermediate is very low, even though the reaction didn't turn into tar. Where did my product go?

A2: Low yield can result from incomplete reaction or competing side reactions that don't necessarily produce tar.

Potential Causes & Solutions:

-

Premature Decomposition: Even without visible tar formation, the diazonium salt can decompose back to 3-aminophenol or other byproducts if the solution is allowed to warm up before the addition of sodium azide. Aryl diazonium salts are known to be unstable, and alkyl diazonium salts even more so.

-

Loss of Nitrogen Gas: The diazonium group (-N₂⁺) is an excellent leaving group. A primary side reaction is its replacement by -OH from the aqueous solvent, forming resorcinol (1,3-dihydroxybenzene), which is difficult to separate. This is accelerated by elevated temperatures.[9]

-

Insufficient Sodium Nitrite: Ensure you are using at least a stoichiometric amount (1.0 to 1.1 equivalents) of sodium nitrite. An old or improperly stored bottle of sodium nitrite may have degraded.

-

Immediate Use: The diazonium salt solution should be used immediately in the next step (azidation). It cannot be stored.[10]

Caption: Competing reaction pathways for the diazonium intermediate.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues

Q3: My click reaction is very slow or stalls before completion. What is inhibiting the catalyst?

A3: A sluggish CuAAC reaction is almost always a catalyst problem. The active catalyst is Cu(I), and several factors can inhibit its activity.

Troubleshooting Steps:

-

Oxygen Contamination: The primary culprit for catalyst deactivation is oxygen, which oxidizes the active Cu(I) to the inactive Cu(II). This also promotes the major side reaction: oxidative homocoupling of your alkyne (Glaser coupling).[11]

-

Solution: Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes). Run the reaction under an inert atmosphere (N₂ or Ar).

-

-

Insufficient Reducing Agent: The use of a reducing agent like sodium ascorbate is crucial. It reduces any Cu(II) formed back to the active Cu(I) state, keeping the catalytic cycle running.[11] Use a slight excess of sodium ascorbate relative to the copper sulfate.

-

Catalyst Source: Ensure you are using a reliable source of copper. Copper(II) sulfate pentahydrate is commonly used in conjunction with sodium ascorbate. Alternatively, direct Cu(I) sources like CuI or CuBr can be used, but they are still sensitive to oxidation.[12]

-

Ligand Assistance: For challenging substrates, the addition of a copper-stabilizing ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can accelerate the reaction and protect the catalyst.[11]

Q4: I have a major byproduct with a mass corresponding to a dimer of my alkyne starting material. How do I prevent this?

A4: You are observing the Glaser homocoupling byproduct. As mentioned in A3, this is caused by the reaction of your alkyne with itself, catalyzed by copper in the presence of oxygen.[11]

Prevention Protocol:

-

Rigorous Degassing: This is the most effective preventative measure.

-

Proper Reagent Stoichiometry: Use only a catalytic amount of copper (typically 1-5 mol%). Excess copper can favor the homocoupling pathway.

-

Use of Sodium Ascorbate: Maintain a reducing environment to disfavor the oxidative coupling pathway.

-

Order of Addition: Prepare your solution of azide and alkyne in a degassed solvent. Separately, prepare the catalyst solution (CuSO₄ and Sodium Ascorbate in water). Add the catalyst solution to the reaction mixture last, under an inert atmosphere.

Q5: How can I effectively remove the copper catalyst from my final product? It seems to be coordinated to the triazole.

A5: Triazoles are excellent ligands for copper, which can make its removal challenging. Simple extraction or filtration is often insufficient.

Purification Strategies:

-

Ammonia Wash: After the reaction, dilute the mixture with ethyl acetate and wash the organic layer with an aqueous solution of ammonia or ammonium hydroxide. The ammonia complexes with the copper, pulling it into the aqueous phase.

-

Chelating Agents: Washing with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) is highly effective at sequestering copper ions.

-

Silica Gel Treatment: For stubborn cases, passing a solution of the crude product through a short plug of silica gel can help adsorb the copper. Sometimes, silica gel is treated with a chelating agent for enhanced effectiveness.

Section 3: Optimized Protocols & Data

Protocol 1: Optimized Synthesis of 3-Azidophenol

-

Dissolve 3-aminophenol (1.0 eq) in 3M HCl (3.0 eq) in a flask equipped with a magnetic stirrer.

-

Cool the flask in an ice/salt bath to maintain an internal temperature of 0-2 °C.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred 3-aminophenol solution over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C .

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

In a separate flask, dissolve sodium azide (1.1 eq) in cold deionized water.

-

Add the cold diazonium salt solution slowly to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-azidophenol.

Protocol 2: General Procedure for CuAAC Reaction

-

In a flask, dissolve 3-azidophenol (1.0 eq) and the terminal alkyne (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water (solvent should be thoroughly degassed).

-

Bubble argon or nitrogen through the solution for 15 minutes.

-

In a separate vial, dissolve CuSO₄·5H₂O (0.02 eq) and sodium ascorbate (0.05 eq) in a minimal amount of degassed water.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Stir the reaction at room temperature under an inert atmosphere. Monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Upon completion, dilute with ethyl acetate and proceed with a copper removal workup as described in Q5.

Table 1: Summary of Critical Reaction Parameters

| Parameter | Stage 1: Diazotization | Stage 2: CuAAC (Click) | Rationale & Expert Notes |

| Temperature | 0-5 °C (Crucial) | Room Temperature | Prevents diazonium salt decomposition[5]; CuAAC is efficient at ambient temperatures. |

| pH | 1-2 (Strongly Acidic) | 4-7 (Buffered) | Ensures formation of NO⁺ electrophile[7]; Optimal for Cu(I) catalyst stability. |

| Atmosphere | Air | Inert (N₂ or Ar) | Diazotization is not air-sensitive; Prevents Cu(I) oxidation and alkyne coupling.[11] |

| Key Reagents | NaNO₂, Strong Acid | CuSO₄, Na Ascorbate | In situ generation of nitrous acid[10]; In situ generation/regeneration of Cu(I) catalyst.[11] |

| Solvent | Water/Acid | t-BuOH/H₂O, DMSO, DMF | Aqueous medium is required for diazotization; Protic/aprotic polar solvents work well for CuAAC.[13] |

References

-

Al-Masoudi, N. A., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(19), 7595-7597. [Link][14][15]

-

ResearchGate. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis. Retrieved from ResearchGate. [Link][13]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from BYJU'S. [Link][6]

-

Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from Sathee Jee. [Link]

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from Unacademy. [Link][7]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal. [Link][10]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from Online Chemistry Notes. [Link][8]

-

Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract. 74(7), 855. [Link][16]

-

eGyanKosh. (n.d.). Unit 12: Diazonium Salts. Retrieved from eGyanKosh. [Link]

-

Schotten, C., et al. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]

-

Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from Chemistry Stack Exchange. [Link][17]

-

Myek, B., et al. (2014). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Innovation and Applied Studies, 9(3), 1236-1240. [Link][18]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link][11]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link][3]

-

Fernández-García, J. C., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO₂. Catalysts, 12(9), 1049. [Link][12]

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from ResearchGate. [Link][5]

-

Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Retrieved from Chemistry Stack Exchange. [Link][19]

-

Otutu, J. O., et al. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 8, 334-339. [Link][20]

-

National Center for Biotechnology Information. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link][21]

-

Taylor & Francis. (n.d.). 3-aminophenol – Knowledge and References. Retrieved from Taylor & Francis. [Link][4]

-

Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from Labinsights. [Link][22]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from Wikipedia. [Link][1]

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Diazotization Reaction Mechanism [unacademy.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. public.websites.umich.edu [public.websites.umich.edu]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. scialert.net [scialert.net]

- 21. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. labinsights.nl [labinsights.nl]

Technical Support Center: Purification of meta-Triazolyl Phenol by Column Chromatography

Welcome to the technical support center for the purification of meta--triazolyl phenol compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this unique class of molecules. The presence of both a phenolic hydroxyl group and a triazole ring presents specific challenges in column chromatography, including potential for strong interactions with the stationary phase, peak tailing, and co-elution with impurities.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may encounter. Our approach is grounded in scientific principles and field-proven experience to empower you to optimize your purification workflows for higher purity and yield.

I. Understanding the Molecule: The Chromatographic Challenge of meta-Triazolyl Phenols

The key to successfully purifying meta-triazolyl phenols lies in understanding the interplay of their functional groups with the chromatographic system.

-

The Phenolic Hydroxyl Group: This acidic proton can lead to strong hydrogen bonding with the silanol groups on the surface of silica gel, a common stationary phase.[1][2] This can result in significant peak tailing, where the compound elutes slowly and asymmetrically from the column.[1][2] In some cases, it can even lead to irreversible adsorption.[3]

-

The Triazole Ring: As a nitrogen-containing heterocycle, the triazole moiety can also interact with the acidic silanol groups of silica gel, contributing to peak tailing.[3] The presence of lone pairs on the nitrogen atoms can lead to secondary interactions that broaden peaks and reduce resolution.

-

Overall Polarity: The combination of the polar phenol and triazole groups makes these compounds moderately to highly polar.[4] This necessitates the use of relatively polar mobile phases to achieve elution from a normal-phase column.[4][5]

The following workflow provides a general overview of the purification process.

Caption: A typical workflow for the column chromatography purification of organic compounds.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the column chromatography of meta-triazolyl phenols in a question-and-answer format.

Poor Separation or Overlapping Peaks

Q1: My TLC shows good separation between my product and impurities, but on the column, everything is co-eluting. What's going wrong?

A1: This is a common issue that can arise from several factors when scaling up from Thin-Layer Chromatography (TLC) to column chromatography.[6][7]

-

Overloading the Column: The amount of crude material loaded onto the column should ideally be between 1-5% of the mass of the stationary phase.[3] Exceeding this can lead to broad bands that overlap.

-

Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase, leading to poor separation.[8] Ensure your stationary phase is packed uniformly.

-

Solvent System Discrepancy: While TLC is an excellent guide, the separation on a column may not be identical.[9] The larger surface area and different dynamics of a column can alter the separation. Consider slightly decreasing the polarity of your mobile phase for the column compared to what you used for TLC.

-

Compound Degradation on Silica: It's possible your compound is degrading on the acidic silica gel during the longer exposure time of a column run.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[3]

Q2: I'm seeing significant peak tailing for my meta-triazolyl phenol. How can I improve the peak shape?

A2: Peak tailing is often due to strong interactions between your polar compound and the stationary phase.[1][2] Here are several strategies to mitigate this:

-

Add a Mobile Phase Modifier: For acidic compounds like phenols, adding a small amount of a polar, slightly acidic modifier to your mobile phase can improve peak shape. Acetic acid or formic acid (0.1-1%) can help by competing with your compound for the active sites on the silica gel.[10]

-

Use a Different Stationary Phase: If tailing persists, consider an alternative stationary phase. Neutral or basic alumina can be effective for compounds that interact too strongly with acidic silica.[3][9] Reversed-phase chromatography on a C18 column is another excellent option for polar compounds.[11][12]

-

Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine, followed by washing with your mobile phase.[3]

The following diagram illustrates a decision-making process for troubleshooting peak tailing.

Caption: A troubleshooting flowchart for addressing peak tailing in column chromatography.

Compound Not Eluting or Eluting Too Slowly

Q3: My meta-triazolyl phenol is stuck at the top of the column and won't elute, even with a highly polar solvent system.

A3: This indicates a very strong interaction between your compound and the stationary phase, or potential insolubility.[3]

-

Increase Mobile Phase Polarity Drastically: If you are using a hexane/ethyl acetate system, for example, switch to a more polar mixture like dichloromethane/methanol.[9] A gradient elution, where you gradually increase the polarity of the mobile phase during the run, can be very effective.[3][13]

-

Check for Irreversible Adsorption: As mentioned, your compound might be irreversibly binding to or decomposing on the silica gel. Testing for stability on a TLC plate is a quick way to diagnose this.[3]

-

Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often the method of choice. In this technique, the stationary phase is non-polar (like C18-silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[12]

Q4: My compound is taking a very long time to elute, and the fractions are very dilute.

A4: This is a sign that your mobile phase is not polar enough.

-

Increase the Polarity of the Eluent: A small increase in the percentage of the more polar solvent in your mobile phase can significantly speed up elution.[5]

-

Implement a Gradient Elution: Start with the solvent system that gives your product a low Rf on TLC to elute less polar impurities. Then, gradually increase the polarity to elute your product more quickly and in a more concentrated band.[13] This can also help to sharpen the peak.

Sample Loading and Column Preparation

Q5: My crude sample is not very soluble in the mobile phase. How should I load it onto the column?

A5: This is a common challenge, especially with polar compounds and less polar solvent systems.[7]

-

Dry Loading: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a free-flowing powder after evaporating the solvent. Carefully add this powder to the top of your packed column. This technique ensures that your compound is introduced to the column in a concentrated band.[4]

-

Minimal Strong Solvent: Dissolve your sample in the smallest possible volume of a more polar solvent than your mobile phase. Load this solution onto the column, ensuring it is a very narrow band.[7] Be aware that using too much of a strong solvent can compromise the separation at the beginning of the elution.

III. Frequently Asked Questions (FAQs)